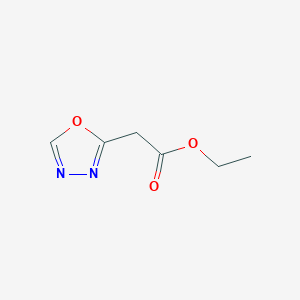![molecular formula C12H14ClN3 B1489542 [(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine CAS No. 1249620-54-9](/img/structure/B1489542.png)
[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine
Descripción general
Descripción
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives can be prepared using various synthetic routes . For instance, a series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can also vary. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Histamine H3 Receptor Antagonists
Research has shown that derivatives of imidazole, such as “[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine,” have been explored for their potential as histamine H3 receptor antagonists. These compounds are of interest due to their improved activity profiles and potential applications in treating neurological disorders. For example, a study by Clitherow et al. (1996) on novel oxadiazoles highlights the potency and selectivity of these compounds as orally active and centrally penetrating H3 antagonists, suggesting their potential application in addressing diseases associated with histamine dysregulation Clitherow et al., 1996.
Synthesis and Transformations
The compound has also been a focus in the synthesis and transformation studies of imidazole derivatives. Jasiński et al. (2008) described the synthesis of new optically active 1H-imidazole 3-oxides from amino acid esters, showcasing the compound's versatility in organic synthesis Jasiński et al., 2008.
Farnesyl Protein Transferase Inhibitors
Another significant application is in the development of farnesyl protein transferase inhibitors for cancer therapy. The study by Venet et al. (2003) on the inhibitor ZARNESTRA R115777 demonstrates the compound's effectiveness in inhibiting farnesyl protein transferase, highlighting its potential in cancer treatment Venet et al., 2003.
In Situ Synthesis of Aryl Iodides and Azides
In the field of materials science, Eshghi et al. (2015) utilized a related ionic liquid for the in situ synthesis of aryl iodides and azides, indicating the compound's role in facilitating novel synthesis pathways that are less toxic and more efficient Eshghi et al., 2015.
Chelates for “fac-[Re(CO)3]+” Core
Research on the synthesis of imidazole-based bifunctional chelates for the “fac-[Re(CO)3]+” core by Tshentu et al. (2008) showcases the compound’s application in creating monocationic rhenium(I) complexes, which could have implications in radiopharmaceutical development Tshentu et al., 2008.
Safety And Hazards
Direcciones Futuras
Imidazole and its derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . Therefore, there is a great importance of heterocyclic ring-containing drugs . Future research may focus on developing new imidazole derivatives with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-imidazol-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-12-3-1-2-11(8-12)9-14-4-6-16-7-5-15-10-16/h1-3,5,7-8,10,14H,4,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJPUQGATIEMHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dimethyl-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1489462.png)

![2-Amino-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1489467.png)

![2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1489469.png)


![3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1489475.png)

![6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine](/img/structure/B1489480.png)

